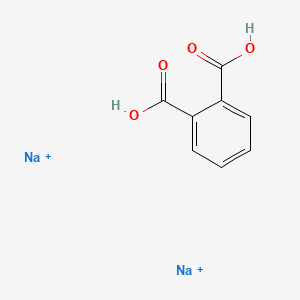![molecular formula C10H11NO5 B11726810 2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid is an organic compound with the molecular formula C10H11NO5 It is known for its unique chemical structure, which includes a hydroxyimino group and a methoxyphenoxy group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid typically involves the following steps:
Formylation: The starting material, 6-methoxyphenol, undergoes formylation to introduce a formyl group at the ortho position relative to the methoxy group.
Oximation: The formylated intermediate is then subjected to oximation, where hydroxylamine is used to convert the formyl group into a hydroxyimino group.
Acetylation: Finally, the hydroxyimino intermediate is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings.
Wirkmechanismus
The mechanism of action of 2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxyphenoxy group can interact with hydrophobic regions of proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(Hydroxyimino)methyl]-4-methoxyphenoxy}acetic acid
- 2-{2-[(Hydroxyimino)methyl]-6-ethoxyphenoxy}acetic acid
- 2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}propionic acid
Uniqueness
2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydroxyimino and methoxyphenoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-[2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-2-3-7(5-11-14)10(8)16-6-9(12)13/h2-5,14H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
NWLQKXKNAGLUPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


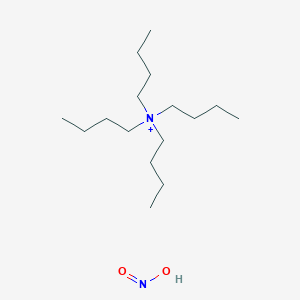
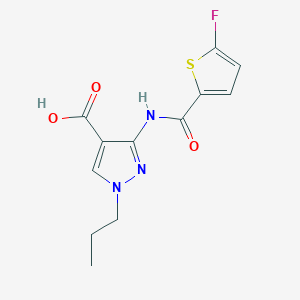
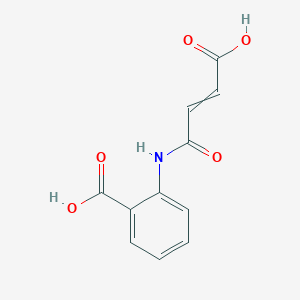
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)


![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
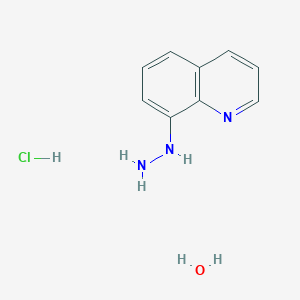
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)
